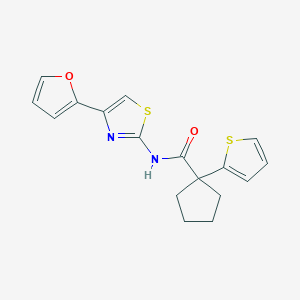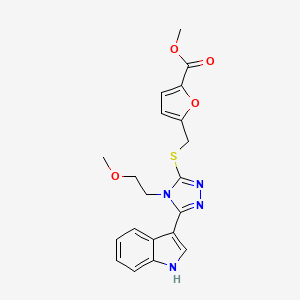![molecular formula C16H15F2N5O2 B2497707 [3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 1006445-08-4](/img/structure/B2497707.png)
[3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis The synthesis of complex pyrazole derivatives involves strategic cyclization and nucleophilic substitution reactions. A similar compound, detailed through the synthesis of pyrazole derivatives, highlights methodologies that could be applicable to our compound of interest. The synthesis typically involves the condensation of appropriate precursors under controlled conditions to ensure the formation of the desired molecular architecture (Li-qun Shen et al., 2012).
Molecular Structure Analysis Molecular structure determination is crucial for understanding the reactivity and properties of complex molecules. For compounds like “[3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid,” X-ray crystallography and computational studies, such as density functional theory (DFT) calculations, provide insights into their molecular geometry, bond lengths, angles, and overall conformation, which are essential for predicting reactivity and interactions with other molecules (Li-qun Shen et al., 2012).
Chemical Reactions and Properties The chemical reactivity of pyrazole derivatives is influenced by the presence of functional groups that can undergo various organic reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. For example, acetic acid-catalyzed cyclization reactions have been explored for the synthesis of related structures, indicating the versatility and reactivity of such compounds in creating cyclic structures with potential biological activities (Yuhang Xue et al., 2023).
Physical Properties Analysis The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. While specific data on “[3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid” are not directly available, analogous studies on pyrazole derivatives provide a framework for understanding how structural features affect these properties, with emphasis on the stability, solubility, and crystal packing influenced by intermolecular interactions (Li-qun Shen et al., 2012).
Chemical Properties Analysis The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, can be inferred from the functional groups present in the molecule. For pyrazole derivatives, the presence of acetic acid moiety, cyclopropyl, and difluoromethyl groups contribute to their unique chemical behavior, such as susceptibility to hydrolysis, oxidation, and participation in coupling reactions (Yuhang Xue et al., 2023).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis and chemistry of hexasubstituted pyrazolines, including compounds structurally similar to the one , have been extensively studied. Baumstark et al. (2013) focus on synthesizing highly substituted pyrazolines, which are key starting materials for the development of unique series of compounds. These compounds serve as precursors for further synthesis of hexasubstituted cyclopropanes and other derivatives, demonstrating the chemical versatility and reactivity of such complex structures (Baumstark, Vásquez, & Mctush-Camp, 2013).
Biological Applications
Although not directly related to [3−cyclopropyl−4−(difluoromethyl)−6−(1−methyl−1H−pyrazol−4−yl)−1H−pyrazolo[3,4−b]pyridin−1−yl]aceticacid, Khojasteh et al. (2011) review the importance of cytochrome P450 (CYP) enzymes in drug metabolism, highlighting the necessity of understanding the metabolism of structurally diverse drugs to predict drug-drug interactions. This study underscores the significance of research on complex molecules for pharmaceutical development (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Kinase Inhibition
Wenglowsky (2013) discusses the versatility of pyrazolo[3,4-b]pyridine scaffolds in the design of kinase inhibitors, a category into which the compound might fall. These scaffolds can bind to kinases in multiple modes, making them critical for the development of selective kinase inhibitors for therapeutic applications (Wenglowsky, 2013).
Wirkmechanismus
While the exact mechanism of action of this compound is not specified in the search results, it is mentioned that the compound can be used in the preparation of difluoromethyl pyrazole amide compounds, which can act as succinate dehydrogenase inhibitors . Succinate dehydrogenase is an enzyme involved in the citric acid cycle, and its inhibition can have significant effects on cellular metabolism.
Eigenschaften
IUPAC Name |
2-[3-cyclopropyl-4-(difluoromethyl)-6-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N5O2/c1-22-6-9(5-19-22)11-4-10(15(17)18)13-14(8-2-3-8)21-23(7-12(24)25)16(13)20-11/h4-6,8,15H,2-3,7H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPZYDNOIOEWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC3=C(C(=C2)C(F)F)C(=NN3CC(=O)O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2497626.png)
![2-[9-(4-butylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2497628.png)

![8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2497630.png)
![6-methyl-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2497631.png)
![butyl 4-[6-fluoro-2-(morpholin-4-ylcarbonyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2497634.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dihydro-1H-isochromene-5-carboxamide;hydrochloride](/img/structure/B2497635.png)
![1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2497636.png)
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylic acid](/img/structure/B2497637.png)

![Naphthalen-2-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2497640.png)
![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B2497641.png)

